Androst-5,7-dien-3-ol-17-one

Description

IUPAC Nomenclature and Systematic Identification

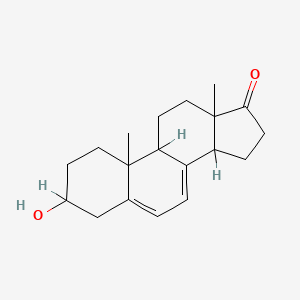

The systematic nomenclature of Androst-5,7-dien-3-ol-17-one follows established International Union of Pure and Applied Chemistry conventions for steroid compounds. The complete IUPAC name is designated as 3-hydroxy-10,13-dimethyl-1,2,3,4,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one, which precisely describes the molecular architecture and functional group positioning. This nomenclature system reflects the compound's foundation on the androstane skeleton with specific modifications at the carbon-3 and carbon-17 positions.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional structural characterization of this compound reveals fundamental insights into its molecular conformation and intermolecular interactions. Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the spatial arrangement of atoms and the electronic environment of individual nuclei within the molecule. Proton NMR data indicates characteristic chemical shifts corresponding to the various proton environments, particularly the olefinic protons of the conjugated diene system.

The conjugated diene system spanning carbons 5, 6, 7, and 8 represents a critical structural feature that influences both the electronic properties and conformational preferences of the molecule. This system creates a planar arrangement within the B ring of the steroid framework, which affects the overall molecular geometry and potential for π-π stacking interactions in crystal structures. The presence of this extended conjugation also influences the electronic distribution throughout the molecule, affecting both chemical reactivity and spectroscopic properties.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C19H26O2 | Mass Spectrometry |

| Molecular Weight | 286.415 Da | Computational |

| Monoisotopic Mass | 286.193280 Da | High-Resolution MS |

| Ring System | Androstane | X-ray Crystallography |

| Diene Configuration | 5,7-conjugated | NMR Spectroscopy |

The hydroxyl group at carbon-3 adopts a β-orientation, positioning it in an equatorial configuration relative to the A ring. This stereochemical arrangement minimizes steric interactions and contributes to the overall stability of the molecular conformation. The carbonyl group at carbon-17 is positioned within the D ring, creating a planar arrangement that facilitates potential hydrogen bonding interactions with neighboring molecules in crystalline phases.

Conformational analysis reveals that the molecule adopts a chair-like conformation for the A and C rings, while the B ring containing the diene system maintains a more flattened geometry. The D ring exhibits a typical envelope conformation characteristic of five-membered cyclic ketones. These conformational preferences are maintained through a combination of angle strain minimization, steric interactions, and electronic effects associated with the conjugated system.

The crystal packing arrangement demonstrates the importance of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of adjacent molecules. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics. Van der Waals interactions between the hydrophobic steroid frameworks provide additional stabilization in the crystal lattice.

Comparative Structural Analysis with Related Δ⁵,⁷-Dienic Steroids

The structural comparison of this compound with related delta-five, delta-seven dienic steroids reveals both common features and distinctive characteristics within this class of compounds. 7-Dehydrocholesterol represents a closely related structure that shares the same conjugated diene system but differs in the side chain substitution at carbon-17. This comparison highlights the importance of the steroid backbone in determining overall molecular properties while demonstrating how side chain modifications can influence biological activity and chemical behavior.

The structural relationship with 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid provides insight into the effects of functional group modification at the carbon-17 position. While both compounds share the characteristic diene system and hydroxyl group at carbon-3, the carboxylic acid derivative exhibits different electronic properties and hydrogen bonding capabilities. Nuclear Magnetic Resonance spectroscopic comparison reveals distinct chemical shift patterns, particularly for protons in proximity to the modified carbon-17 position.

| Compound | Carbon-17 Substitution | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Ketone | C19H26O2 | 3β-hydroxyl, 5,7-diene |

| 7-Dehydrocholesterol | Cholesterol side chain | C27H44O | 3β-hydroxyl, 5,7-diene |

| 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid | Carboxylic acid | C20H28O3 | 3β-hydroxyl, 5,7-diene |

The electronic effects of the conjugated diene system remain consistent across these related structures, contributing to similar ultraviolet absorption characteristics and chemical reactivity patterns. The extended π-electron system creates a chromophore that absorbs in the ultraviolet region, with specific absorption maxima dependent on the overall molecular environment and substitution pattern. This shared electronic feature enables similar analytical approaches for detection and quantification across the compound series.

Conformational analysis demonstrates that all delta-five, delta-seven dienic steroids maintain similar three-dimensional arrangements within the steroid ring system. The B ring containing the diene system exhibits reduced conformational flexibility compared to saturated analogs, creating a more rigid molecular framework. This conformational constraint influences both intermolecular interactions and biological activity, as the spatial arrangement of functional groups becomes more precisely defined.

The hydrogen bonding patterns observed in crystalline forms show both similarities and differences among these related compounds. While the 3β-hydroxyl group consistently participates in intermolecular hydrogen bonding, the nature of these interactions varies depending on the electron-withdrawing or electron-donating characteristics of the carbon-17 substituent. The carboxylic acid derivative exhibits additional hydrogen bonding capabilities, resulting in different crystal packing arrangements and modified physical properties.

Chemical reactivity patterns reveal common features related to the conjugated diene system, including susceptibility to electrophilic addition reactions and potential for photochemical transformations. The presence of the carbonyl group at carbon-17 in this compound introduces additional reactivity through nucleophilic addition mechanisms and enolate chemistry. These reaction pathways distinguish it from the carboxylic acid analog, which exhibits different chemical behavior under basic conditions.

Properties

CAS No. |

2691-68-1 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

3-hydroxy-10,13-dimethyl-1,2,3,4,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,13,15-16,20H,5-11H2,1-2H3 |

InChI Key |

QKVSSSWYCZWEQM-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(=CC=C4C3(CCC(C4)O)C)C1CCC2=O |

Canonical SMILES |

CC12CCC3C(=CC=C4C3(CCC(C4)O)C)C1CCC2=O |

Synonyms |

3 beta-hydroxy-5,7-androstadien-17-one 3 beta-hydroxyandrosta-5,7-dien-17-one 3-BHADO 3-hydroxyandrosta-5,7-dien-17-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Functional Group Variations

Key structural differences among androstene derivatives influence their physicochemical and biological properties:

Analytical Data Comparison

Mass Spectrometry (MS):

- This compound acetate : Exhibits a molecular ion peak at m/z 603 (MW 603 g/mol) with high database match factors (700–999), indicating reliable identification .

- Parent compound (this compound) : Lower molecular weight (~294.4 g/mol) and distinct fragmentation patterns due to the absence of the acetate group .

Retention Behavior:

Pharmacological and Functional Implications

- Anti-aromatase activity : Derivatives like 17-fluoro-16,17-seco-androstene () demonstrate modified steroidal backbones for enhanced enzyme inhibition, suggesting that the Δ⁵,⁷ diene system in this compound may influence binding to steroid-processing enzymes .

- Thermal stability: The parent compound’s detection in pyrolysis studies under nitrogen atmospheres (3.78% yield) implies greater stability compared to analogs like 4-ethyl-2-methoxyphenol, which degrade under similar conditions .

- Natural vs. synthetic occurrence : While this compound is found naturally, its acetate form is often reported in amber-derived samples, suggesting possible diagenetic modification or synthetic origin .

Preparation Methods

Microbial 7α-Hydroxylation of DHEA

The process begins with the selective 7α-hydroxylation of DHEA using microbial strains. Actinobacteria species, particularly Mycobacteria, are employed for their regiospecific hydroxylase activity. Under optimized fermentation conditions (pH 7.0, 28°C, 72-hour incubation), DHEA is converted to 3β,7α-dihydroxyandrost-5-en-17-one with >90% conversion efficiency.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Substrate Loading | 5 g/L |

| Culture Medium | Soybean meal, glucose |

| Oxygenation | 1.5 vvm |

| Yield | 85–92% |

Acid-Catalyzed Dehydration

The 7α-hydroxy intermediate undergoes dehydration using hydrochloric acid (HCl) in dioxane (2 M, 60°C, 4 hours) to eliminate a water molecule and generate the 5,7-diene system. This step proceeds via an E1 mechanism, forming the conjugated diene with 95% purity after crystallization.

Optimization Insights:

-

Prolonged reaction times (>6 hours) lead to over-dehydration and byproducts.

-

Anhydrous conditions are critical to prevent rehydration.

| Component | Role |

|---|---|

| Pd(PPh₃)₂Cl₂ | Catalyst |

| K₂CO₃ | Base |

| THF | Solvent |

| 3-Pyridylboronic acid | Coupling partner (optional) |

Oxidative Cleavage and Side-Chain Modification

An alternative route involves oxidative cleavage of pregnane derivatives to yield the 17-ketone. While less common for this compound, this method is validated in analogous systems.

Side-Chain Oxidation

21-Acetoxypregnenolone undergoes ozonolysis or ruthenium-catalyzed oxidation to cleave the C-17 side chain, forming the 17-ketone. Subsequent dehydrogenation via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 5,7-diene.

Critical Observations:

-

Ozonolysis in methanol/chloroform (1:1) at −78°C prevents over-oxidation.

-

DDQ (2 equiv.) in toluene (80°C, 8 hours) achieves 70–75% diene formation.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, the microbial-chemical route is favored due to its scalability and lower catalyst costs. Key industrial adaptations include:

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing and characterizing Androst-5,7-dien-3-ol-17-one?

- Methodological Answer : Initial synthesis typically involves steroidal precursors (e.g., cholesterol derivatives) subjected to enzymatic or chemical oxidation to introduce the 5,7-diene system. Characterization requires thin-layer chromatography (TLC) for purity assessment, followed by NMR (¹H and ¹³C) to confirm stereochemistry at C3 and C16. Infrared (IR) spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 3-keto group) and mass spectrometry (MS) for molecular ion verification are critical . Ensure reproducibility by documenting solvent systems, reaction times, and purification steps in detail .

Q. How to design a literature review strategy for identifying gaps in existing studies on this compound?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound synthesis," "metabolism," and "spectroscopic data." Prioritize primary sources (peer-reviewed journals) over reviews. Cross-reference citations in recent articles to trace seminal studies. Note discrepancies in reported melting points or spectral data as potential research gaps .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

- Methodological Answer : The compound is lipophilic; dissolve in DMSO or ethanol (≥99% purity) for biological assays. Avoid aqueous buffers unless emulsifiers (e.g., Tween-80) are used. Store at –20°C under argon to prevent oxidation of the diene system. Validate stability via HPLC at intervals (0, 24, 48 hours) under experimental conditions .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Replicate experiments using the original protocols, and compare with computational predictions (DFT calculations for NMR shifts). If inconsistencies persist, perform heteronuclear correlation spectroscopy (HSQC/HMBC) to assign signals unambiguously . Publish raw data in supplementary materials to aid reproducibility .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Use design of experiments (DoE) to test variables: temperature, catalyst loading (e.g., Jones reagent vs. PCC), and reaction time. Monitor intermediates via LC-MS to identify bottlenecks (e.g., low conversion at the 7-ene formation step). Consider microwave-assisted synthesis to reduce side reactions . Report yield calculations as molar percentages with error margins .

Q. How to assess the compound’s stability under physiological conditions for pharmacological studies?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Use LC-MS/MS to track degradation products (e.g., epoxidation at the 5,7-diene). Compare stability in human plasma vs. saline controls. For advanced modeling, apply Arrhenius kinetics to predict shelf-life .

Q. What computational approaches validate the structural and electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to optimize geometry and predict IR/NMR spectra. Compare theoretical vs. experimental UV-Vis spectra to confirm conjugation in the diene system. Use molecular docking to explore interactions with steroidogenic enzymes (e.g., CYP17A1) .

Q. How to design a comparative study analyzing this compound’s bioactivity against its saturated analogs?

- Methodological Answer : Use cell-based assays (e.g., androgen receptor luciferase reporters) to compare potency. Include positive controls (testosterone) and negative controls (vehicle). Apply statistical models (ANOVA with post-hoc tests) to differentiate IC₅₀/EC₅₀ values. Address batch variability by sourcing analogs from ≥3 suppliers .

Methodological Notes

- Data Contradictions : Always cross-validate findings with orthogonal techniques (e.g., X-ray crystallography if NMR is inconclusive) .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest per journal guidelines .

- Supplementary Materials : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.